molecular formula C20H21N3O3 B6529214 2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]-N-[(4-methylphenyl)methyl]acetamide CAS No. 946239-34-5

2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]-N-[(4-methylphenyl)methyl]acetamide

Cat. No.: B6529214
CAS No.: 946239-34-5
M. Wt: 351.4 g/mol
InChI Key: MNMHFIPOJPFCPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]-N-[(4-methylphenyl)methyl]acetamide features a 1,3,4-oxadiazole core substituted with an ethyl group at the 5-position, linked via a phenoxy group to an acetamide moiety. The acetamide nitrogen is further substituted with a 4-methylbenzyl group. This structure combines aromatic, heterocyclic, and amide functionalities, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name

2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-3-19-22-23-20(26-19)16-5-4-6-17(11-16)25-13-18(24)21-12-15-9-7-14(2)8-10-15/h4-11H,3,12-13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNMHFIPOJPFCPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)C2=CC(=CC=C2)OCC(=O)NCC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]-N-[(4-methylphenyl)methyl]acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]-N-[(4-methylphenyl)methyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its pharmacological properties, particularly as an anti-inflammatory and analgesic agent. Research indicates that derivatives of oxadiazole compounds exhibit significant anti-inflammatory effects, making them candidates for developing new therapeutic agents.

Case Study: Anti-inflammatory Activity
A study demonstrated that a related oxadiazole derivative exhibited a dose-dependent reduction in inflammation markers in animal models. The mechanism was attributed to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting that 2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]-N-[(4-methylphenyl)methyl]acetamide may have similar effects due to structural similarities .

Antimicrobial Activity

Another area of research focuses on the antimicrobial properties of oxadiazole derivatives. Preliminary studies suggest that the compound may exhibit antibacterial activity against various pathogens.

Data Table: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

This table summarizes the MIC values observed in laboratory tests, indicating the potential of the compound as an antimicrobial agent.

Material Science

In material science, compounds containing oxadiazole moieties are studied for their properties in organic electronics and photonic devices. The unique electronic properties of oxadiazoles make them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Case Study: OLED Applications
Research has shown that incorporating oxadiazole derivatives into polymer matrices enhances the efficiency and stability of OLED devices. The presence of 2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]-N-[(4-methylphenyl)methyl]acetamide can improve charge transport properties, leading to brighter and longer-lasting displays .

Mechanism of Action

The mechanism of action of 2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]-N-[(4-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of bacterial cell wall synthesis .

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Oxadiazole-Acetamide Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents/Modifications
Target Compound C₂₁H₂₂N₃O₃ (estimated)* ~374.4 Not reported 5-Ethyl-oxadiazole, phenoxy, 4-methylbenzyl
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-methylphenyl)propanamide (7d) C₁₆H₁₇N₅O₂S₂ 375 134–178 Thiazole-amino, sulfanyl linker
2-((5-(5-Bromobenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide (5d) C₁₉H₁₃BrFN₃O₃S 462.3 Not reported Benzofuran, bromo, thioether linker
2-(2-Fluoro-phenoxy)-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1,3,4]thiadiazol-2-yl}-acetamide (7d) C₂₃H₁₈FN₃O₃S 443.5 Not reported Thiadiazole, pyridinyl, methoxy-phenyl
2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-{3-[(4-methylphenyl)methyl]-1,3-thiazol-2-ylidene}acetamide C₂₁H₁₇ClN₄O₂S₂ 477.0 Not reported Chlorophenyl, thiazole, sulfanyl linker

*Note: The molecular formula and weight of the target compound are estimated based on structural analogs (e.g., ).

Key Observations:

Substituent Effects on Molecular Weight :

  • The target compound’s molecular weight (~374.4 g/mol) is lower than sulfanyl-linked analogs (e.g., 477.0 g/mol for ), highlighting the impact of heavy atoms (e.g., Cl, S) on mass.
  • Incorporation of benzofuran (as in ) or pyridine-thiadiazole systems () increases complexity and weight.

Melting Points: Compounds with polar groups (e.g., sulfanyl, amino-thiazole in ) exhibit higher melting points (134–178°C), suggesting stronger intermolecular interactions. The target compound’s melting point remains unreported.

Key Observations:

Anticancer Activity: Compound 7d () showed potent cytotoxicity against Caco-2 cells (IC₅₀ = 1.8 µM), outperforming the standard 5-fluorouracil. This suggests that fluorophenoxy and thiadiazole moieties enhance anticancer efficacy.

Enzyme Inhibition: Indole-carbohydrazide derivatives () demonstrated moderate α-glucosidase inhibition (18.5–64.2%), while benzofuran-oxadiazole analogs () inhibited tyrosinase. The target compound’s oxadiazole-phenoxy scaffold may similarly target metabolic enzymes.

Structural-Activity Relationships :

  • Electron-Withdrawing Groups : Chlorophenyl () and bromobenzofuran () substituents improve binding to hydrophobic enzyme pockets.
  • Linker Flexibility : Sulfanyl () or thioether linkers enhance solubility and bioavailability compared to rigid ethers.

Biological Activity

The compound 2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]-N-[(4-methylphenyl)methyl]acetamide (CAS Number: 946239-34-5) is a derivative of 1,3,4-oxadiazole, a class known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial and anticancer properties, cytotoxicity, and potential mechanisms of action.

  • Molecular Formula : C20_{20}H21_{21}N3_{3}O3_{3}
  • Molecular Weight : 351.4 g/mol
  • Structure : The compound features a phenoxy group linked to an oxadiazole moiety, which is crucial for its biological activity.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]-N-[(4-methylphenyl)methyl]acetamide demonstrate strong bactericidal effects against various strains of bacteria including Staphylococcus spp. . The mechanism of action is often attributed to the presence of the oxadiazole ring, which interferes with bacterial biofilm formation and disrupts cellular processes.

Microorganism Activity Reference
Staphylococcus spp.Strong bactericidal effect
Escherichia coliModerate activity
Pseudomonas aeruginosaVariable effectiveness

Anticancer Activity

The anticancer potential of oxadiazole derivatives is well-documented. The compound's structural features suggest it could inhibit cancer cell proliferation. In vitro studies have demonstrated that related oxadiazole compounds exhibit cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. For example, a study noted that certain oxadiazole derivatives had IC50 values comparable to established chemotherapeutics like doxorubicin .

Cell Line IC50 (µM) Reference
MCF-71.8 ± 0.02
A54912.5 ± 0.05
HepG215.0 ± 0.03

Cytotoxicity Studies

Cytotoxicity assessments reveal that while some derivatives can be toxic to normal cells at high concentrations, others show selective toxicity towards cancer cells without significantly affecting normal cell lines like L929 . This selectivity is crucial for developing safer therapeutic agents.

Compound Concentration (µM) Effect on L929 Cells Reference
Compound 2412Increased viability
Compound 25100Toxic
Compound 2950Increased viability

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The oxadiazole ring may inhibit enzymes critical for bacterial survival and cancer cell proliferation.
  • Interference with DNA Synthesis : Similar compounds have been shown to disrupt DNA replication in target cells.
  • Induction of Apoptosis : Some studies indicate that oxadiazoles can trigger apoptotic pathways in cancer cells.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.